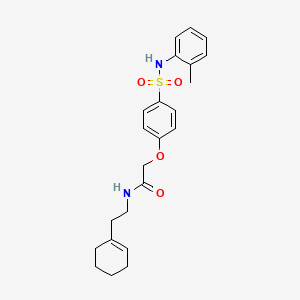
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as CHEE-SA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. CHEE-SA belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may also inhibit the activity of COX-2 and iNOS, enzymes that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce pain behavior in animal models of acute and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its ability to reduce inflammation and pain behavior in animal models. This makes it a potential candidate for the development of novel anti-inflammatory and analgesic drugs. However, one of the limitations of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its low solubility in water, which may limit its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to investigate the potential of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide as a therapeutic agent for the treatment of inflammatory and pain disorders in humans. Another direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. Additionally, future research could focus on improving the pharmacokinetic properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, such as its solubility and bioavailability, to enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves the reaction of 2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetic acid with cyclohexene in the presence of triethylamine and 1,4-dioxane. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been shown to reduce pain behavior in animal models of acute and chronic pain.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h5-8,10-14,25H,2-4,9,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXYUQJOAVZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)


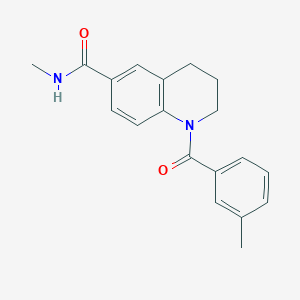
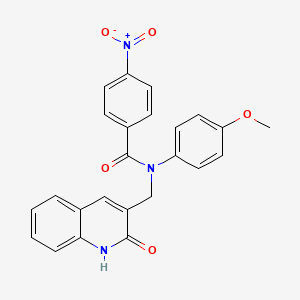
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)
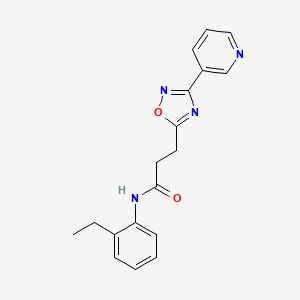

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
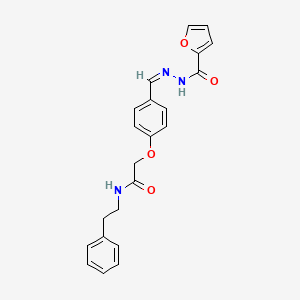
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)